Superior Balance of Potency Against FLT3-ITD and D835Y Mutations versus Quizartinib and PLX-3397
JH-IX-179 demonstrates a uniquely balanced inhibitory profile across the two most prevalent FLT3 activating mutations. In a direct head-to-head panel using the same Ba/F3 cellular assay system, JH-IX-179 inhibited FLT3-D835Y with an IC50 of 4 nM and FLT3-ITD with an IC50 of 10 nM [1]. This contrasts sharply with the clinically advanced type II inhibitors Quizartinib (FLT3-D835Y IC50: 93 nM; FLT3-ITD IC50: 2 nM) and PLX-3397 (FLT3-D835Y IC50: 5 nM; FLT3-ITD IC50: 130 nM), which each exhibit >10-fold selectivity for one mutation over the other [1].
| Evidence Dimension | Inhibitory potency against FLT3-ITD and FLT3-D835Y mutants |
|---|---|
| Target Compound Data | JH-IX-179: FLT3-D835Y IC50 = 4 nM; FLT3-ITD IC50 = 10 nM |
| Comparator Or Baseline | Quizartinib: FLT3-D835Y IC50 = 93 nM; FLT3-ITD IC50 = 2 nM. PLX-3397: FLT3-D835Y IC50 = 5 nM; FLT3-ITD IC50 = 130 nM |
| Quantified Difference | JH-IX-179 achieves sub-10 nM potency against both mutants, whereas Quizartinib is 46.5-fold weaker against D835Y, and PLX-3397 is 13-fold weaker against ITD |
| Conditions | Ba/F3 cell lines transduced with FLT3-D835Y or FLT3-ITD; cell viability assay (Table 1 in source) |
Why This Matters
For researchers studying D835Y-mediated resistance or requiring a single potent inhibitor for mixed-mutation AML models, JH-IX-179 eliminates the need for multiple compounds with biased mutant coverage.
- [1] Hatcher JM, et al. Discovery of a Highly Potent and Selective Indenoindolone Type 1 Pan-FLT3 Inhibitor. ACS Med Chem Lett. 2016 Mar 8;7(5):476-81. View Source
